N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea
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Overview
Description
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes hydroxyphenyl groups, a chloroethyl group, and a nitrosourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce hydroxy groups at specific positions.
Alkylation: The hydroxyphenyl intermediate is then alkylated with a suitable alkylating agent to form the bis(4-hydroxyphenyl)pentyl moiety.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction, where a chloroethylating agent reacts with the intermediate compound.
Nitrosation: Finally, the nitrosourea moiety is introduced through a nitrosation reaction, where a nitrosating agent reacts with the chloroethyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can undergo oxidation to form quinones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea involves several molecular targets and pathways:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication.
Oxidative Stress: The hydroxyphenyl groups can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Inhibition: The compound can inhibit various enzymes involved in DNA repair and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[2,3-Bis(4-hydroxyphenyl)propyl]-N-(2-chloroethyl)-N-nitrosourea
- N’-[2,3-Bis(4-hydroxyphenyl)butyl]-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is unique due to its specific combination of hydroxyphenyl, chloroethyl, and nitrosourea groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
110933-28-3 |
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Molecular Formula |
C20H24ClN3O4 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-[2,3-bis(4-hydroxyphenyl)pentyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C20H24ClN3O4/c1-2-18(14-3-7-16(25)8-4-14)19(15-5-9-17(26)10-6-15)13-22-20(27)24(23-28)12-11-21/h3-10,18-19,25-26H,2,11-13H2,1H3,(H,22,27) |
InChI Key |
NDMOZXMBBYOYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CNC(=O)N(CCCl)N=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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